molecular formula C15H12S B8672841 2-Benzyl-1-benzothiophene CAS No. 3407-15-6

2-Benzyl-1-benzothiophene

Cat. No. B8672841
CAS RN: 3407-15-6
M. Wt: 224.32 g/mol
InChI Key: ICSJVDUSLIMVNZ-UHFFFAOYSA-N
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Patent
US06110962

Procedure details

Trifluoroacetic acid (105 mL) was added dropwise over a 35 minute period to a stirred suspension of benzo[b]thiophene-2-yl-(phenyl)-methanol (17.6 g, 73.2 mmol), sodium borohydride (13.75 g, 364 mmol) and ether (1.3 L). After an additional 5 hours the reaction mixture was added to 10% aqueous sodium hydroxide (1.3 L) and stirred for 30 minutes. The layers were separated and the ether phase was washed with brine (500 mL) and dried (MgSO4). The ether phase was concentrated to provide the title compound as a white solid (15.2 g, 92%): NMR (CDCl3); δ 7.73 (d, J=6 Hz, 1H, thiopheneH), 7.65 (d, J=7 Hz, 1H, thiopheneH), 7.20-7.38 (m, 7H), 7.00 (s, 1H, thiopheneH), 4.22 (s, 2H, CH2).
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
13.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[S:8]1[C:12]([CH:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)O)=[CH:11][C:10]2[CH:21]=[CH:22][CH:23]=[CH:24][C:9]1=2.[BH4-].[Na+].[OH-].[Na+]>CCOCC>[CH2:13]([C:12]1[S:8][C:9]2[CH:24]=[CH:23][CH:22]=[CH:21][C:10]=2[CH:11]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
105 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
17.6 g
Type
reactant
Smiles
S1C2=C(C=C1C(O)C1=CC=CC=C1)C=CC=C2
Name
Quantity
13.75 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.3 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.3 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the ether phase was washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The ether phase was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC2=C(S1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.